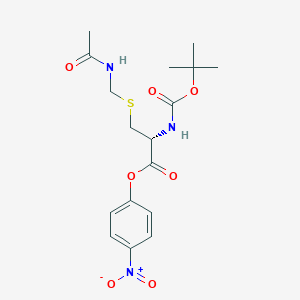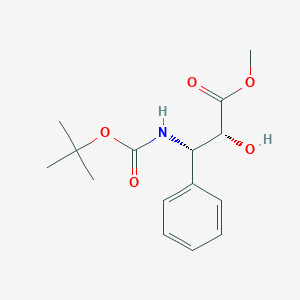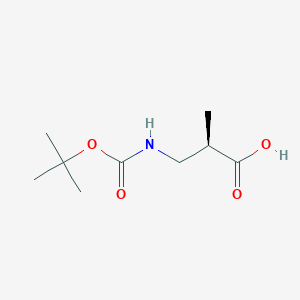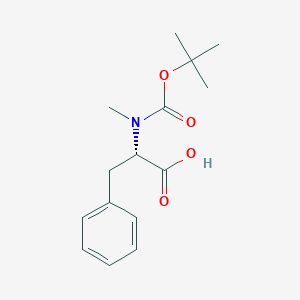
Boc-N-Me-Phe-OH
Übersicht
Beschreibung
Boc-N-Me-Phe-OH, also known as Boc-N-methyl-L-phenylalanine, is a derivative of phenylalanine . It is commonly used in peptide synthesis .
Synthesis Analysis
Boc-N-Me-Phe-OH is used as a building block in peptide synthesis. The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .Molecular Structure Analysis
The empirical formula of Boc-N-Me-Phe-OH is C15H21NO4 . Its molecular weight is 279.33 .Chemical Reactions Analysis
Boc-N-Me-Phe-OH is used in Boc solid-phase peptide synthesis . It is also used in the development of environmentally conscious in-water peptide synthesis methods .Physical And Chemical Properties Analysis
Boc-N-Me-Phe-OH is a solid substance . Its density is 1.1±0.1 g/cm3, boiling point is 405.0±34.0 °C at 760 mmHg, and melting point is 87 °C .Wissenschaftliche Forschungsanwendungen
“Boc-N-Me-Phe-OH” is a derivative of the amino acid phenylalanine . It’s used as a standard building block in Boc solid-phase peptide synthesis , a method used to chemically synthesize peptides.
In this method, the carboxyl group of the incoming amino acid is coupled to the N-terminus of the growing peptide chain. The Boc group (tert-butyloxycarbonyl) is a protective group used in organic synthesis. It prevents unwanted reactions from occurring at the nitrogen atom of the amino acid or peptide during the synthesis process .
Drug Development
In the field of pharmaceutical research, Boc-N-Me-Phe-OH could be used in the synthesis of peptide-based drugs . Peptides have become an important class of drugs due to their high specificity and potency. The Boc solid-phase peptide synthesis method allows for the efficient and precise assembly of peptide sequences, which can then be tested for therapeutic activity.
Protein Function Study
In biochemistry, Boc-N-Me-Phe-OH could be used to synthesize peptides that mimic portions of proteins . These peptides can then be used to study the function of the protein, identify binding partners, or investigate the effects of post-translational modifications.
Production of Bioactive Peptides
Boc-N-Me-Phe-OH could be used in the production of bioactive peptides . These peptides can have a variety of biological activities, including antimicrobial, antiviral, antitumor, immunomodulatory, and cell-penetrating properties.
Peptide Libraries
In combinatorial chemistry, Boc-N-Me-Phe-OH could be used to generate peptide libraries . These libraries can then be screened to identify peptides with desired properties, such as binding to a specific target or inducing a particular biological response.
Proteomics
In proteomics, Boc-N-Me-Phe-OH could be used to synthesize isotope-labeled peptides . These peptides can then be used as internal standards in mass spectrometry-based proteomics experiments, improving the accuracy and reproducibility of protein quantification.
Material Science
In material science, Boc-N-Me-Phe-OH could be used to synthesize peptide-based materials . These materials can have unique properties, such as self-assembly, biocompatibility, or responsiveness to environmental stimuli, making them useful for applications like drug delivery or tissue engineering.
Enzyme Studies
Boc-N-Me-Phe-OH could be used in the study of enzymes, particularly those involved in peptide processing. By incorporating this modified amino acid into peptide substrates, researchers can investigate the specificity and mechanism of these enzymes .
Antibody Production
In immunology, Boc-N-Me-Phe-OH could be used to synthesize antigenic peptides for the production of antibodies. These antibodies can then be used in various assays to detect and quantify target proteins .
Cell Signaling Studies
In cell biology, Boc-N-Me-Phe-OH could be used to synthesize peptides that mimic or interfere with cellular signaling processes. This can help researchers understand how cells communicate and respond to their environment .
Diagnostic Applications
In diagnostics, Boc-N-Me-Phe-OH could be used to synthesize peptide-based biomarkers. These biomarkers can be used in tests to detect and monitor diseases .
Nutritional Studies
In nutrition science, Boc-N-Me-Phe-OH could be used to synthesize peptides with potential health benefits. These peptides could be incorporated into functional foods or dietary supplements .
Cosmetic Applications
In cosmetic science, Boc-N-Me-Phe-OH could be used to synthesize peptides with skin-enhancing properties. These peptides could be used in skincare products to improve skin health and appearance .
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16(4)12(13(17)18)10-11-8-6-5-7-9-11/h5-9,12H,10H2,1-4H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGJINVEYVTDNH-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](CC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-N-Me-Phe-OH | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



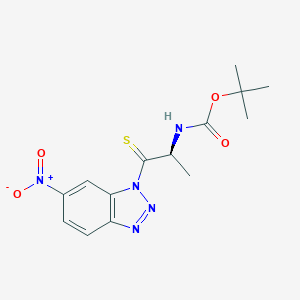
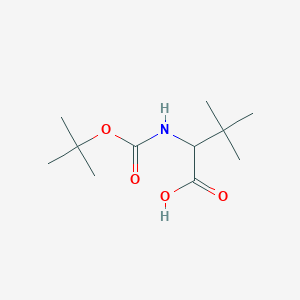
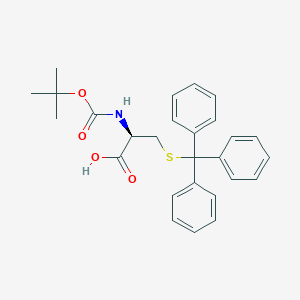
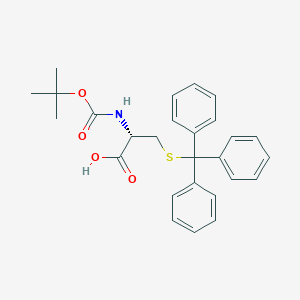
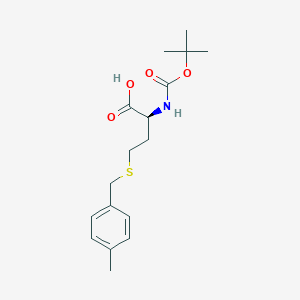
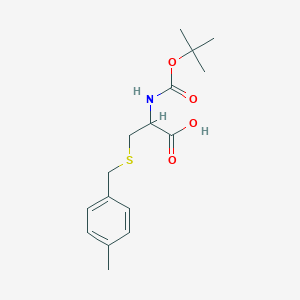
![L-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-[(4-methoxyphenyl)methyl]-](/img/structure/B558067.png)
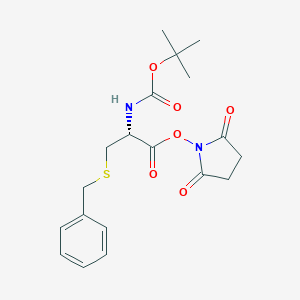
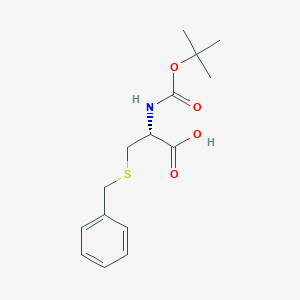
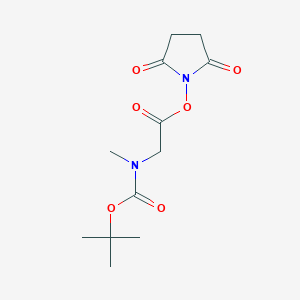
![Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl-](/img/structure/B558079.png)
